Azoxybenzene-3,3'-disulfonic acid

概要

説明

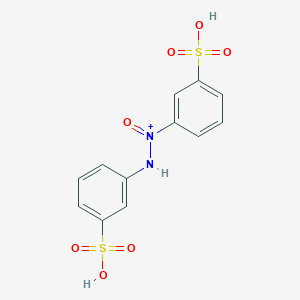

Azoxybenzene-3,3’-disulfonic acid is an organic compound characterized by the presence of two phenyl rings connected by an azoxy group (-N=N(O)-) and sulfonic acid groups (-SO3H) attached at the 3,3’ positions of the phenyl rings. This compound is known for its applications in various fields due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of azoxybenzene-3,3’-disulfonic acid typically involves the reduction of nitrobenzene derivatives. One common method includes the following steps:

Starting Materials: Nitrobenzene compound, solid sodium hydroxide, and polyethylene glycol (PEG-400).

Reaction Conditions: The mixture is stirred and heated to a temperature range of 70-110°C.

Reaction Monitoring: Thin-layer chromatography is used to track the reaction progress until the raw materials are consumed.

Post-Reaction Processing: The reaction is stopped, water is added for dilution, and the mixture is allowed to stand.

Industrial Production Methods: Industrial production methods for azoxybenzene-3,3’-disulfonic acid are similar to laboratory-scale synthesis but are optimized for larger scales. These methods focus on maximizing yield, reducing costs, and ensuring environmental safety. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

化学反応の分析

Types of Reactions: Azoxybenzene-3,3’-disulfonic acid undergoes various chemical reactions, including:

Oxidation: The azoxy group can be oxidized to form nitro compounds.

Reduction: The azoxy group can be reduced to form azo compounds.

Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfuric acid and chlorosulfonic acid.

Major Products:

Oxidation: Nitrobenzene derivatives.

Reduction: Azo compounds.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

科学的研究の応用

Synthesis and Production

Azoxybenzene-3,3'-disulfonic acid can be synthesized through various methods, including:

- Reduction of Nitro Compounds: The reduction of 3-nitrobenzenesulphonic acid using hydrogen in the presence of a catalyst leads to the formation of hydrazobenzene-3,3'-disulphonic acid, which can be further processed into azoxy compounds .

- Oxidative Processes: Oxidative methods utilizing hexachloroiridate(IV) have been explored for synthesizing related azo compounds .

Dye Manufacturing

This compound is primarily utilized as an intermediate in the production of azo dyes. Azo dyes are extensively used due to their vibrant colors and versatility across various materials such as textiles, plastics, and food products.

Key Points:

- Dye Types: The compound serves as a precursor for direct dyes and reactive dyes.

- Safety Evaluations: Recent studies have evaluated the skin tolerance of new disazo dyes derived from similar compounds, indicating a growing interest in their safety profiles .

Chemical Intermediates

The compound is also used as an intermediate in the synthesis of other chemical products, including:

- Benzidine Derivatives: Benzidine-2,2'-disulphonic acid can be synthesized from azoxybenzene derivatives, which are then used to create various pigments and colorants .

Case Study:

A study demonstrated the successful conversion of hydrazobenzene-3,3'-disulphonic acid to benzidine derivatives with high yields (up to 81.1% theoretical yield), showcasing its effectiveness in industrial applications .

Environmental Applications

Research has explored the potential for using azoxy compounds in wastewater treatment processes due to their ability to bind with heavy metals and other pollutants, suggesting a role in environmental remediation efforts.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Dye Manufacturing | Precursor for azo dyes | Widely used in textiles and plastics |

| Chemical Intermediates | Synthesis of benzidine derivatives | High yield processes reported |

| Environmental Remediation | Binding agents for heavy metals in wastewater treatment | Potential for reducing environmental impact |

作用機序

The mechanism of action of azoxybenzene-3,3’-disulfonic acid involves its interaction with molecular targets through its azoxy and sulfonic acid groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and binding affinity. The pathways involved often include electron transfer processes and the formation of reactive intermediates .

類似化合物との比較

Azobenzene: Contains an azo group (-N=N-) instead of an azoxy group.

Azoxybenzene: Lacks the sulfonic acid groups present in azoxybenzene-3,3’-disulfonic acid.

Benzene-1,3-disulfonic acid: Contains sulfonic acid groups but lacks the azoxy group.

Uniqueness: Azoxybenzene-3,3’-disulfonic acid is unique due to the presence of both azoxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

生物活性

Azoxybenzene-3,3'-disulfonic acid (CAS Number: 64989-23-7) is a compound of significant interest in the field of medicinal chemistry and toxicology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 358.35 g/mol

- Structure : The compound consists of an azoxy group attached to two sulfonic acid moieties, which contributes to its solubility and reactivity in biological systems.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : Studies have shown that azobenzene derivatives can exhibit significant antimicrobial properties. For instance, azobenzene compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4.441 to 4.457 log values against these pathogens .

- Anticancer Properties : Azoxybenzene derivatives have been explored for their anticancer potential. In vitro studies indicate that certain azobenzene compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, one derivative exhibited an IC value of 0.51 μM against A549 cells, significantly lower than that of doxorubicin, indicating a strong cytotoxic effect .

- DNA Interaction : The ability of azobenzene derivatives to intercalate with DNA has been reported, leading to cell cycle arrest and apoptosis in cancer cells. This property is critical for their role as potential chemotherapeutic agents .

Toxicological Profile

While this compound shows promise in therapeutic applications, it is essential to consider its toxicological aspects:

- Mutagenicity : Some studies suggest that azobenzene compounds may exhibit mutagenic properties, potentially leading to DNA damage and carcinogenesis .

- Environmental Impact : The compound's effects on marine organisms have also been studied, highlighting the need for careful assessment of its environmental toxicity .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various azobenzene derivatives found that modifications to the aromatic ring significantly enhanced their efficacy against bacterial strains. Compounds with electron-withdrawing groups showed improved activity compared to their parent structures .

- Cancer Cell Studies : In a comparative study on the cytotoxic effects of azobenzene derivatives on different cancer cell lines, one compound demonstrated a selectivity index (SI) greater than 238 when tested against MCF-7 cells, indicating a favorable therapeutic window compared to traditional chemotherapeutics like doxorubicin .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 358.35 g/mol |

| Antimicrobial MIC (E. coli) | 4.457 log |

| Anticancer IC (A549) | 0.51 μM |

| Selectivity Index (MCF-7) | >238 |

特性

IUPAC Name |

oxo-(3-sulfoanilino)-(3-sulfophenyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O7S2/c15-14(10-4-2-6-12(8-10)23(19,20)21)13-9-3-1-5-11(7-9)22(16,17)18/h1-8H,(H2-,13,15,16,17,18,19,20,21)/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYDWOCVACNDFP-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)N[N+](=O)C2=CC(=CC=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N2O7S2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。